molecular formula C25H23N3O2 B554886 H-His(Trt)-OH CAS No. 35146-32-8

H-His(Trt)-OH

Cat. No. B554886
CAS RN: 35146-32-8
M. Wt: 397.5 g/mol
InChI Key: BSZQZNOAYQCQFZ-QHCPKHFHSA-N
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Description

“H-His(Trt)-OH”, also known as Nim-Trityl-L-histidine, is a derivative of the amino acid histidine . It has a molecular weight of 397.5 and a molecular formula of C25H23N3O2 .


Synthesis Analysis

The synthesis of “H-His(Trt)-OH” involves the use of the novel monomer Nim-trityl-protected N-carboxy anhydride of L-histidine (Trt-HIS-NCA) for the synthesis of poly(L-histidine) (PHIS) . The ring-opening polymerization of Trt-HIS-NCA follows first-order kinetics, indicating that the polymerization is "living" .


Molecular Structure Analysis

The molecular structure of “H-His(Trt)-OH” is represented by the formula C25H23N3O2 . It has a mono-isotopic mass of 397.179016 Da .


Physical And Chemical Properties Analysis

“H-His(Trt)-OH” has a density of 1.2±0.1 g/cm3, a boiling point of 584.8±50.0 °C at 760 mmHg, and a flash point of 307.5±30.1 °C . It has a molar refractivity of 118.7±0.5 cm3, a polar surface area of 81 Å2, and a molar volume of 332.9±7.0 cm3 .

Scientific Research Applications

  • Hydrogen Bonding in Amino Acids : Trityl-protected histidine, represented in studies by aromatic groups like imidazole, plays a crucial role in forming hydrogen bonds in proteins. These interactions are essential for protein structure and function. His forms the strongest conventional hydrogen bonds among aromatic amino acids, significantly contributing to protein stability (Scheiner, Kar, & Pattanayak, 2002).

  • Postsynthetic Modification of Peptides : Trityl alcohol (Trt-OH) is used for the S-protection of cysteine in fully unprotected peptides. This process, involving Trt-OH, facilitates selective S-tritylation, crucial for studying and modifying peptide structures (Mochizuki, Hibino, & Nishiuchi, 2014).

  • Peptide Synthesis and Protection : The trityl (Trt) group, including H-His(Trt)-OH, is ideal for side-chain protection in peptide synthesis. This method is particularly effective when used with N α -protecting groups that are cleavable by mild acidolysis, offering a stable and efficient approach for synthesizing complex peptides (Sieber & Riniker, 1987).

  • Solid-Phase Synthesis and Spectroscopic Studies : H-His(Trt)-OH is involved in the solid-phase synthesis of peptides, such as TRH analogues. This process demonstrates the crucial role of H-His(Trt)-OH in synthesizing biologically relevant molecules and understanding their three-dimensional structures (Stavropoulos, Karagiannis, Vynios, Papaloannou, Aksnes, Frøystein, & Francis, 1991).

properties

IUPAC Name

(2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQZNOAYQCQFZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428597
Record name H-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-His(Trt)-OH

CAS RN

35146-32-8
Record name 1-(Triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35146-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, 1-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
P Sieber, B Riniker - Tetrahedron letters, 1987 - Elsevier
The trityl (Trt) group is ideally suited for the side-chain protection of His in peptide syntheses, in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in N α - and protecting groups …
Number of citations: 127 www.sciencedirect.com
T Oshima, C Oshima, Y Baba - Journal of Chromatography B, 2015 - Elsevier
Affinity extraction based on the interaction between a target molecule and a specific affinity ligand offers a novel separation system for biomolecules in an aqueous two-phase system, …
Number of citations: 21 www.sciencedirect.com
NL Benoiton, YC Lee, R Steinaur… - International Journal of …, 1992 - Wiley Online Library
A series of 24 peptides Z‐Gly‐Xaa(R)‐OH where Xaa= 15 different residues and R= H, NH 2 , tBu, Bzl, Trt, Mtr, and StBu were coupled with valine benzyl ester in dimethylformamide or …
Number of citations: 59 onlinelibrary.wiley.com
M Berthet, J Martinez, I Parrot - Peptide Science, 2017 - Wiley Online Library
In the field of peptide synthesis, the key to a successful access to synthetic targets lies on a pertinent combination of protecting groups. Their choice is directed by their selective removal …
Number of citations: 1 onlinelibrary.wiley.com
H Huang - 1997 - search.proquest.com
We described the syntheses and properties of Bpoc-scL-Asn (Trt)-OH, Bpoc-scL-Asn (Trt)-OPfp, Bpoc-scL-Gln (Trt)-OH and Bpoc-scL-Gln (Trt)-OPfp. These derivatives are highly …
Number of citations: 0 search.proquest.com
DA Stetsenko, VS Apukhtina, BP Chelobanov… - Russian Journal of …, 2016 - Springer
We describe herein a new method for cleaving from resin and removing acid-labile protecting groups in solid-phase peptide synthesis in the presence of a polyfluorinated alcohol (…
Number of citations: 6 link.springer.com
P Palladino, DA Stetsenko - Organic letters, 2012 - ACS Publications
A novel method for cleaving from resin and removing acid-labile protecting groups for the Fmoc solid-phase peptide synthesis is described. 0.1 N HCl in hexafluoroisopropanol or …
Number of citations: 54 pubs.acs.org
A Ghidini, M Murtola, R Strömberg - Organic & biomolecular chemistry, 2016 - pubs.rsc.org
We have previously shown that PNA–neocuproine conjugates can act as artificial RNA restriction enzymes. In the present study we have additionally conjugated the PNA with different …
Number of citations: 13 pubs.rsc.org
Y Staroseletz, S Gaponova, O Patutina, E Bichenkova… - Molecules, 2021 - mdpi.com
RNA-targeting therapeutics require highly efficient sequence-specific devices capable of RNA irreversible degradation in vivo. The most developed methods of sequence-specific RNA …
Number of citations: 6 www.mdpi.com
SP Pydi, T Sobotkiewicz, R Billakanti, RP Bhullar… - Journal of Biological …, 2014 - ASBMB
In humans, the 25 bitter taste receptors (T2Rs) are activated by hundreds of structurally diverse bitter compounds. However, only five antagonists or bitter blockers are known. In this …
Number of citations: 95 www.jbc.org

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